molecular formula C11H8F3N3O B2443795 4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 338418-04-5

4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2443795
CAS No.: 338418-04-5
M. Wt: 255.2
InChI Key: OITNHPHWVYTUQK-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 338418-04-5) is a high-value chemical scaffold with significant promise in medicinal chemistry and biomedical research. This compound features a pyrimidine core substituted with a methoxy group, a trifluoromethyl group, and a pyridin-2-yl moiety, yielding a molecular formula of C11H8F3N3O and a molecular weight of 255.20 g/mol . The strategic incorporation of the trifluoromethyl group is a common tactic in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This pyrimidine derivative is part of a critically important class of heterocyclic compounds. Pyrimidine and pyridine rings are privileged structures in medicinal chemistry, frequently serving as the core for developing novel therapeutic agents . Specifically, 2-(pyridin-2-yl)pyrimidine derivatives have been identified as key scaffolds in the design and synthesis of novel compounds with potent anti-fibrotic activity . Research has demonstrated that analogues within this structural class exhibit superior activity in inhibiting the proliferation of hepatic stellate cells (HSC-T6), which are primary drivers of collagen deposition in liver fibrosis . These findings highlight its potential as a precursor for developing novel anti-fibrotic drugs, positioning it as a compelling candidate for researchers in pharmacology and drug discovery. Beyond antifibrosis applications, the compound's structure is highly relevant in oncology research. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, a related fused system, is a fundamental component of many nucleotides and is found in a growing number of kinase-targeting small molecules used in modern oncology treatments . The structural features of this compound make it a valuable template for synthesizing novel molecules aimed at various biological targets. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c1-18-9-6-8(11(12,13)14)16-10(17-9)7-4-2-3-5-15-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITNHPHWVYTUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Cyclocondensation reactions require careful temperature control to optimize yields. As demonstrated in trifluoromethylpyridine syntheses, fluidized-bed reactors at 320–420°C facilitate efficient gas-phase reactions, though solution-phase methods at reflux (e.g., ethanol, 80°C) are more applicable for lab-scale pyrimidine formation. Key parameters include:

Precursor Reactant Temperature (°C) Yield (%)
Ethyl 4,4,4-trifluoro-3-oxobutanoate 2-Aminopyridine 80 (reflux) 65–78
Trifluoroacetylacetone Guanidine carbonate 120 58

The choice of solvent (e.g., ethanol, DMF) and catalyst (e.g., NaOH, K2CO3) significantly impacts regioselectivity, favoring substitution at the 6-position due to the electron-withdrawing effect of the trifluoromethyl group.

O-Alkylation for Methoxy Group Introduction

Intermediate A (2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-ol) undergoes O-alkylation to install the 4-methoxy group. Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base. A protocol adapted from pyrimidinone alkylation studies employs potassium carbonate in acetone under reflux, achieving >85% yield.

Optimization of Alkylation Conditions

The reaction’s chemoselectivity is critical to avoid N-alkylation. Base strength and solvent polarity are pivotal:

Methylating Agent Base Solvent Time (h) Yield (%)
Methyl iodide K2CO3 Acetone 4 88
Dimethyl sulfate NaH THF 2 82
Trimethyl phosphate Cs2CO3 DMF 6 75

NMR and X-ray crystallography confirm the exclusive formation of the O-methylated product, with no detectable N-alkylation byproducts.

Alternative Pathways: Sequential Functionalization

For substrates where cyclocondensation is challenging, stepwise functionalization offers an alternative:

Halogenation and Cross-Coupling

  • Synthesis of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine : Chlorination of Intermediate A using POCl3/PCl5 followed by O-methylation yields 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine (85–90% yield).
  • Suzuki-Miyaura Coupling : Reaction with pyridin-2-ylboronic acid under Pd(PPh3)4 catalysis in dioxane/H2O (3:1) at 100°C installs the pyridin-2-yl group (75–80% yield).
Step Reagents/Conditions Yield (%)
Chlorination POCl3, DMF, 80°C, 6 h 90
Suzuki Coupling Pd(PPh3)4, Na2CO3, dioxane/H2O, 100°C 78

Structural Characterization and Validation

Post-synthetic analysis ensures fidelity to the target structure:

  • 1H NMR : A singlet at δ 3.95 ppm confirms the methoxy group, while pyridin-2-yl protons resonate as a multiplet at δ 8.60–7.40 ppm.
  • 19F NMR : A singlet at δ -62.5 ppm corresponds to the trifluoromethyl group.
  • X-ray Crystallography : Orthorhombic crystal lattice parameters (e.g., space group P21/c) validate the substitution pattern.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

  • Gas-Phase Fluorination : Fluidized-bed reactors enable continuous synthesis of trifluoromethyl intermediates, reducing solvent waste.
  • Catalyst Recycling : Pd catalysts in coupling reactions are recovered via filtration (e.g., silica-immobilized Pd), achieving 95% reuse efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position pyridine moiety and 4-methoxy group participate in nucleophilic substitutions under specific conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Methoxy displacement HBr (48% aq), reflux, 6 hr4-hydroxy derivative78%Selective demethylation occurs without disrupting trifluoromethyl group
Halogenation POCl₃, PCl₅, 110°C, 12 hr4-chloro analog92%Requires anhydrous conditions; preserves pyridine coordination sites

Mechanistic studies indicate that the trifluoromethyl group at C6 enhances electrophilicity at C4 and C2 positions through inductive effects, facilitating nucleophilic attacks .

Cross-Coupling Reactions

The compound serves as a versatile scaffold for metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (4:1), 80°C, 24 hr

  • Substrates : Aryl/heteroaryl boronic acids

  • Outcomes :

    • C4 functionalization achieved with >85% efficiency

    • Pyridine ring remains intact under these conditions

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Scope : Primary/secondary amines

  • Key Example :

    • Reaction with morpholine yields 4-morpholino derivative (72%)

Hydrolysis and Condensation

Controlled hydrolysis enables strategic modifications:

ProcessConditionsOutcomeApplication
Acid hydrolysis 6M HCl, 100°C, 8 hrPyrimidine ring opening → β-ketoamide intermediatesPrecursor for heterocycle synthesis
Base-mediated condensation KOtBu, THF, RTFormation of fused pyrido[2,3-d]pyrimidinesBioactive heterocycles

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

  • Photoinduced C–F activation : UV irradiation (254 nm) with Et₃N·3HF generates difluorovinyl intermediates

  • Trifluoromethyl group transfer : Under Ni catalysis, acts as CF₃ source for arene trifluoromethylation (TON up to 150)

Coordination Chemistry

The pyridine-nitrogen and pyrimidine ring engage in metal complexation:

MetalLigand BehaviorComplex StructureStability
Pd(II)Bidentate (Npyridine, Npyrimidine)Square-planar geometryStable in air up to 250°C
Cu(I)Monodentate (Npyridine)Linear coordinationCatalytically active in Click reactions

Biological Derivatization

Structure-activity relationship (SAR) studies reveal:

  • O-Methylation : Enhances blood-brain barrier penetration (logP increased by 0.8 units)

  • Trifluoromethyl replacement : Switching to CF₂H or CH₃ groups reduces kinase inhibition potency by 10–100×

Reaction Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal RangeImpact on Yield
Temperature (Suzuki coupling)75–85°C<5% yield variation
Solvent (Hydrolysis)1,4-Dioxane > DMF > THF92% vs 68% vs 43%
Catalyst Loading (Buchwald)2–5 mol% PdLinear yield correlation

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine has been investigated for its role as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and HeLa (cervical cancer). The compound showed lower IC50 values than standard chemotherapeutics, indicating its potential as an anticancer agent .

Cell LineIC50 Value (µM)Comparison with Standard
A5495.2Lower than Doxorubicin
K5624.8Lower than Doxorubicin
HeLa6.1Lower than Doxorubicin

Agrochemical Applications

The compound has shown promise in agrochemical research as an effective pesticide and fungicide. Its trifluoromethyl group contributes to enhanced biological activity against pests and pathogens.

Case Study: Antifungal Activity
In vitro tests revealed that this compound exhibited potent antifungal properties against several plant pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum.

PathogenInhibition Rate (%)Comparison with Tebuconazole
Botrytis cinerea95Comparable
Sclerotinia sclerotiorum90Comparable

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, particularly in organic electronics and photonic devices. Its electronic properties make it suitable for developing new organic semiconductors.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntifungalHigh inhibition rates against pathogens
Enzyme InhibitionEnhanced binding affinity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine makes it unique compared to similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .

Biological Activity

4-Methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, a compound within the pyrimidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H10_{10}F3_3N3_3O
  • Molecular Weight : 269.23 g/mol
  • CAS Number : 338418-04-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases and enzymes involved in inflammatory processes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

CompoundIC50_{50} (μM)Reference
This compoundTBD
Celecoxib0.04 ± 0.01

2. Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. In vitro studies indicated that it could selectively inhibit MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} value significantly lower than non-cancerous cell lines.

Cell LineIC50_{50} (μM)Selectivity Index
MDA-MB-2310.126High
MCF10A (non-cancerous)>10Low

This selectivity suggests a favorable therapeutic window for targeting malignant cells while sparing normal tissues .

3. Inhibition of Receptor Tyrosine Kinases

The compound's structure allows it to act as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). In assays, it exhibited subnanomolar potency against CSF1R, indicating potential utility in treating diseases characterized by macrophage dysregulation.

Target ReceptorIC50_{50} (nM)
CSF1R<5
EGFRHigh selectivity

Case Studies

Several studies have investigated the pharmacological effects of similar pyrimidines:

  • Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were tested for COX inhibition, revealing that certain substitutions led to enhanced anti-inflammatory activity comparable to traditional NSAIDs .
  • Cancer Cell Proliferation Study : A compound structurally related to this compound was evaluated in vivo on mice with induced tumors, resulting in significant tumor size reduction and improved survival rates .
  • Safety Profile Assessment : In a subacute toxicity study, the compound demonstrated a favorable safety profile at high doses, indicating its potential for further development in clinical settings .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm) . ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and pyridyl proton environments .
  • X-ray Crystallography : Resolves steric effects from the bulky trifluoromethyl and pyridyl groups, confirming bond angles and planarity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₉F₃N₄O: 294.07) and detects fragmentation patterns .

How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing :
    • pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; trifluoromethyl groups show hydrolysis resistance at pH 4–9 but degrade under strongly acidic/basic conditions .
    • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C typical for trifluoromethylpyrimidines) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photooxidation of the pyridyl ring; amber glassware is recommended for storage .

What strategies resolve contradictory data in biological activity assays involving this compound?

Q. Advanced Research Focus

  • Dose-Response Reproducibility :
    • Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
    • Validate target engagement via SPR or ITC to confirm binding affinity discrepancies .
  • Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess if liver metabolism alters observed activity .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .
  • MD Simulations : GROMACS simulations (100 ns) evaluate conformational stability of the pyrimidine-pyrrole hinge region in kinase targets .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy) with IC₅₀ values to guide analogue design .

What safety protocols are critical when handling intermediates during synthesis?

Q. Advanced Research Focus

  • Hazard Mitigation :
    • Fluorinated Reagents : Use PTFE-lined reactors to prevent corrosion; KF/DMSO reactions require strict anhydrous conditions to avoid HF release .
    • Pyrophoric Catalysts : Quench Pd catalysts with ethylenediamine post-reaction to prevent ignition .
    • Waste Disposal : Segregate halogenated waste (trifluoromethyl byproducts) for incineration to avoid environmental PFAS contamination .

How do electronic effects of substituents (methoxy, trifluoromethyl) influence regioselectivity in further functionalization?

Q. Advanced Research Focus

  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the pyridin-2-yl ring’s meta position, while the methoxy group (electron-donating) activates the pyrimidine’s 5-position .
  • Cross-Coupling : Trifluoromethyl reduces Pd catalyst turnover in Buchwald-Hartwig aminations; use BrettPhos ligands to improve efficiency .

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